molecular formula C12H14N2O2 B1586783 N'-hydroxy-2,2-dimethylchromene-6-carboximidamide CAS No. 283166-41-6

N'-hydroxy-2,2-dimethylchromene-6-carboximidamide

Cat. No.: B1586783
CAS No.: 283166-41-6
M. Wt: 218.25 g/mol
InChI Key: RKUXDCXGCHMDHC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides detailed information about the local chemical environments of hydrogen and carbon atoms within this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns that reflect the diverse electronic environments present in this complex molecule. Aromatic protons associated with the chromene ring system typically appear in the downfield region of the spectrum, reflecting the deshielding effects of the aromatic ring current.

The methyl groups attached to the chromene ring system produce distinct upfield signals, with chemical shifts influenced by their proximity to the aromatic system and other functional groups. The carboximidamide protons exhibit characteristic chemical shift values that reflect the electronic effects of the adjacent nitrogen atoms and the overall conjugated system. The hydroxylamine proton presents a unique spectroscopic signature, often appearing as a broad signal due to rapid exchange processes and the influence of hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the chemical environments of all carbon atoms within the molecule. The aromatic carbons of the chromene system exhibit characteristic downfield chemical shifts, while the aliphatic carbons show upfield resonances typical of saturated carbon environments. The carbonyl carbon of the carboximidamide group produces a distinctive downfield signal reflecting its electronegativity and bonding characteristics.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (ppm) Assignment
Aromatic Protons 7.0-8.0 Chromene ring protons
Methyl Protons 1.0-2.0 Aliphatic CH3 groups
Carboximidamide Protons 4.5-6.5 NH2 and NH groups
Aromatic Carbons 110-160 Chromene ring carbons
Aliphatic Carbons 20-40 Methyl carbons
Carbonyl Carbon 150-170 Carboximidamide carbon

Infrared Spectroscopy and Functional Group Analysis

Infrared spectroscopy provides definitive identification of functional groups present in this compound through characteristic vibrational frequencies. The hydroxylamine functionality exhibits distinctive stretching vibrations that distinguish it from other nitrogen-containing groups, typically appearing in the region associated with N-H stretching modes. The carboximidamide group produces multiple characteristic bands reflecting the various vibrational modes of the C=N and N-H bonds within this functional group.

The chromene ring system contributes aromatic C=C stretching vibrations and aromatic C-H bending modes characteristic of substituted benzene rings. The methyl groups attached to the chromene system produce typical aliphatic C-H stretching and bending vibrations that appear in predictable spectral regions. The overall infrared spectrum provides a unique fingerprint that enables identification and differentiation from closely related compounds.

Detailed analysis of infrared spectral data reveals information about intramolecular and intermolecular hydrogen bonding interactions, which significantly influence the compound's physical properties and chemical behavior. The hydroxylamine group participates in hydrogen bonding networks that affect both the frequency and intensity of vibrational modes associated with N-H and O-H functionalities. These interactions provide insights into the compound's solid-state structure and solution-phase behavior.

Infrared Frequency Range (cm⁻¹) Assignment Intensity
3200-3600 N-H and O-H stretching Medium to Strong
3000-3100 Aromatic C-H stretching Medium
2850-2950 Aliphatic C-H stretching Medium
1640-1690 C=N stretching Strong
1500-1600 Aromatic C=C stretching Medium
1200-1300 C-O stretching Medium

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular weight, providing definitive molecular weight confirmation. Fragmentation patterns reveal information about the relative stability of different molecular regions and the preferred bond cleavage pathways under ionization conditions.

The chromene ring system typically exhibits high stability under mass spectrometric conditions, often appearing as a significant fragment ion in the spectrum. Loss of the hydroxylamine group represents a common fragmentation pathway, producing characteristic fragment ions that aid in structural confirmation. The methyl groups may undergo loss through alpha-cleavage processes, generating fragment ions that provide information about substitution patterns.

High-resolution mass spectrometry enables accurate mass determination that distinguishes between different possible molecular formulas with similar nominal masses. This capability proves essential for confirming the elemental composition and detecting potential impurities or related compounds. Tandem mass spectrometry techniques provide additional structural information through controlled fragmentation experiments that reveal connectivity patterns within the molecule.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles that completely describe the molecular geometry. The crystallographic analysis reveals the spatial arrangement of functional groups and their relative orientations, providing crucial information for understanding molecular properties and reactivity patterns.

The chromene ring system adopts a specific conformation that influences the overall molecular shape and the accessibility of reactive sites. The positioning of the carboximidamide and hydroxylamine groups relative to the aromatic core affects both intramolecular and intermolecular interactions. Crystal packing arrangements reveal information about hydrogen bonding networks and other weak interactions that stabilize the solid-state structure.

Conformational analysis based on crystallographic data provides insights into the preferred molecular geometries and the energy barriers associated with rotational motions around single bonds. The hydroxylamine group orientation significantly influences the molecule's hydrogen bonding capacity and its potential interactions with other molecules. These structural details prove essential for understanding the compound's chemical behavior and designing applications that exploit its specific molecular architecture.

Comparative analysis with related chromene derivatives reveals structural trends and the effects of different substituents on molecular conformation. The specific substitution pattern in this compound creates a unique three-dimensional structure that distinguishes it from other members of the chromene family. These structural differences contribute to distinct physicochemical properties and potential applications.

Computational Chemistry Insights

Computational chemistry methods provide valuable theoretical insights into the electronic structure, molecular properties, and behavior of this compound. These theoretical approaches complement experimental characterization techniques by providing detailed information about molecular orbitals, electron density distributions, and energetic properties that may be difficult to measure directly. Advanced computational methods enable prediction of molecular properties and behavior under various conditions, supporting both fundamental understanding and practical applications.

The complex electronic structure of this compound, featuring multiple heteroatoms and conjugated systems, requires sophisticated theoretical treatments to accurately describe its properties. Computational studies reveal the distribution of electron density throughout the molecule, identifying regions of high and low electron density that influence chemical reactivity. These calculations provide insights into the relative stability of different conformations and the energy barriers associated with molecular motions.

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive information about the electronic structure and energetic properties of this compound. These calculations reveal the distribution of electron density throughout the molecule, identifying regions of high electron density associated with lone pairs and multiple bonds, as well as regions of low electron density that may serve as sites for electrophilic attack. The molecular orbital analysis provides insights into the electronic transitions responsible for the compound's optical properties and chemical reactivity.

Optimization of molecular geometry through Density Functional Theory calculations reveals the preferred three-dimensional structure in the gas phase, which may differ from the crystal structure due to the absence of packing forces. These calculations provide accurate bond lengths, bond angles, and torsional angles that describe the intrinsic molecular geometry. Comparison between computed and experimental structures validates the accuracy of the theoretical methods and provides confidence in predictions of properties that cannot be easily measured.

Vibrational frequency calculations predict the infrared and Raman spectra, enabling assignment of experimental spectroscopic bands to specific molecular motions. These calculations provide detailed information about the normal modes of vibration and their frequencies, supporting the interpretation of experimental vibrational spectroscopy data. The calculated frequencies often require scaling factors to match experimental values, but the relative patterns and assignments remain highly reliable.

Density Functional Theory Property Calculated Value Method
Total Energy Variable depending on basis set B3LYP/6-31G(d)
Dipole Moment Calculated value B3LYP/6-31G(d)
HOMO Energy Calculated value B3LYP/6-31G(d)
LUMO Energy Calculated value B3LYP/6-31G(d)
Bond Lengths Optimized geometry B3LYP/6-31G(d)
Bond Angles Optimized geometry B3LYP/6-31G(d)

Properties

IUPAC Name

N'-hydroxy-2,2-dimethylchromene-6-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2)6-5-8-7-9(11(13)14-15)3-4-10(8)16-12/h3-7,15H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUXDCXGCHMDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C(=NO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384892
Record name N'-hydroxy-2,2-dimethylchromene-6-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283166-41-6
Record name N'-hydroxy-2,2-dimethylchromene-6-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of N'-hydroxy-2,2-dimethylchromene-6-carboximidamide

General Synthetic Strategy

The predominant synthetic approach involves the modification of 2,2-dimethylchromene-6-carboximidamide by introducing a hydroxylamine moiety to form the N'-hydroxy derivative. This is typically achieved through nucleophilic substitution or condensation reactions using hydroxylamine or its salts under controlled conditions.

Detailed Synthetic Routes

Hydroxylamine Reaction with 2,2-Dimethylchromene-6-carboximidamide
  • Starting Material: 2,2-dimethylchromene-6-carboximidamide
  • Reagent: Hydroxylamine hydrochloride or free hydroxylamine
  • Solvent: Polar protic solvents such as ethanol or methanol
  • Catalyst/Base: Sodium hydroxide or other mild bases to liberate free hydroxylamine
  • Temperature: Ambient to reflux conditions (typically 25–80 °C)
  • Reaction Time: Several hours (commonly 4–12 hours)
  • Workup: Acid-base extraction followed by purification (e.g., recrystallization or chromatography)

This method facilitates the substitution of the amidine NH with the N-hydroxy group, forming the target compound.

Condensation Reaction

In some protocols, a condensation reaction between chromene derivatives bearing a carboximidamide group and hydroxylamine is employed. This involves:

  • Mixing the chromene carboximidamide with hydroxylamine in the presence of a base
  • Stirring the reaction mixture under reflux to promote condensation
  • Isolating the product by filtration or extraction

This approach is noted for its simplicity and moderate to good yields.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Methanol Polar solvents favor reaction kinetics
Base Sodium hydroxide, Potassium carbonate Neutralizes hydroxylamine salt
Temperature 25–80 °C Higher temps increase reaction rate
Reaction Time 4–12 hours Longer times improve conversion
Purification Recrystallization, Chromatography Ensures high purity

Optimization studies indicate that maintaining a slightly basic pH and moderate temperature maximizes yield and purity.

Chemical Reaction Analysis

Oxidation and Reduction

  • The N'-hydroxy group can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, potentially modifying the compound further or serving as a synthetic intermediate.
  • Reduction of the compound is feasible with sodium borohydride or lithium aluminum hydride, typically targeting other functional groups if present.

Substitution Reactions

The hydroxylamine moiety allows participation in substitution reactions, enabling further functionalization or derivatization of the compound under appropriate conditions.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations
Hydroxylamine substitution Hydroxylamine, NaOH, ethanol, 25–80 °C Straightforward, good yields Requires careful pH control
Condensation reaction Chromene carboximidamide, hydroxylamine, base, reflux Simple setup, moderate yields Longer reaction times
Oxidation (post-synthesis) H2O2, KMnO4 Functional group modification Possible over-oxidation
Reduction (post-synthesis) NaBH4, LiAlH4 Selective functional group reduction Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,2-dimethylchromene-6-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxy-2,2-dimethylchromene-6-carboximidamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2,2-dimethylchromene-6-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Unique Properties/Bioactivity
This compound Chromene (aromatic benzopyran) 2,2-dimethyl, 6-carboximidamide, N'-hydroxy C₁₂H₁₄N₂O₂ 226.25 High thermal stability, aromatic π-system for target interactions
N'-hydroxythiane-4-carboximidamide Thiane (saturated S-heterocycle) None specified C₆H₁₂N₂OS 160.24 Higher solubility due to sulfur and saturated ring; limited aromaticity
N'-hydroxy-5-(hydroxymethyl)-1,2-oxazole-3-carboximidamide Oxazole (5-membered O,N-heterocycle) 5-hydroxymethyl C₅H₇N₃O₂ 141.13 Polar hydroxymethyl enhances solubility; smaller ring size alters reactivity
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride Furan (aromatic O-heterocycle) Hydrochloride salt C₅H₆ClN₂O₂ 176.60 Reduced aromatic stability vs. chromene; salt form improves solubility
N'-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide Dihydroindene (fused aromatic) Indene core, carboximidamide C₁₀H₁₂N₂O 176.22 Fused ring system enhances rigidity; potential for DNA intercalation
N'-hydroxy-2,2-dimethylpropanimidamide Aliphatic chain 2,2-dimethyl, N'-hydroxy C₅H₁₂N₂O 116.16 Lacks aromaticity; simpler structure limits target specificity

Research Findings and Limitations

  • Chromene vs. Oxazole/Furan : The chromene core’s larger aromatic system may improve binding affinity to hydrophobic protein pockets compared to smaller oxazole or furan rings .
  • Methyl Substitution : The 2,2-dimethyl groups in the target compound could hinder enzymatic oxidation, prolonging its half-life in vivo compared to unsubstituted analogs .
  • Data Gaps: Limited direct bioactivity data for this compound necessitates extrapolation from structural analogs. Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles .

Biological Activity

N'-hydroxy-2,2-dimethylchromene-6-carboximidamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14N2O2
  • CAS Number : 2283166-41-6
  • SMILES Notation : N/C(C1=CC=C(OC(C)(C)C=C2)C2=C1)=N/O
  • InChI Key : HDSXMUJLGVNBAT-UHFFFAOYSA-N

These properties indicate that this compound is a chromene derivative, which often exhibits diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound may possess various biological activities including:

  • Anticancer Properties : Chromene derivatives have been studied for their potential in inhibiting cancer cell proliferation. For instance, studies involving other chromenes have shown significant cytotoxic effects on hepatocellular carcinoma (HCC) cell lines like SMMC-7721 and HepG2. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms .
  • Antioxidant Activity : Chromenes are known to exhibit antioxidant properties which can help in reducing oxidative stress in cells. This activity is crucial for protecting cells from damage and may contribute to their anticancer effects.

The mechanisms through which this compound exerts its biological activity may include:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells. For example, studies have demonstrated that certain chromenes can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Modulation : Research indicates that chromenes can induce cell cycle arrest at various phases (e.g., G1 or G2/M), thereby inhibiting cancer cell proliferation. This effect has been observed in studies using MTT assays and flow cytometry .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the anticancer activity of chromenes may be linked to the generation of ROS, which can lead to cellular stress and apoptosis in tumor cells .

Case Studies and Research Findings

Several studies highlight the biological activity of chromene derivatives:

StudyFindings
Meng et al. (2017)Investigated the effects of arctigenin (a chromene derivative) on SMMC-7721 cells; reported apoptosis induction via mitochondrial pathways .
Wu et al. (2018)Explored the antiproliferative effects of 18β-glycyrrhetinic acid derivatives on SMMC-7721; noted significant inhibition of cell growth and apoptosis induction .
IMPPAT DatabaseProvides extensive information on phytochemicals including chromenes; highlights their therapeutic uses in traditional medicine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-hydroxy-2,2-dimethylchromene-6-carboximidamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via hydroxylamine-mediated condensation. Key steps include:

  • Reacting 2,2-dimethylchromene-6-carboxylic acid derivatives with hydroxylamine hydrochloride under dehydrating conditions (e.g., using ethanol or DMF as solvents) .
  • Optimizing pH (neutral to slightly basic) to stabilize the carboximidamide group .
  • Employing Pd/C or similar catalysts for hydrogenation steps if intermediates require reduction .
    • Critical Parameters : Temperature (80–100°C), solvent polarity, and reaction time (8–24 hours) significantly affect yield. Use HPLC or TLC to monitor reaction progress .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Characterization Techniques :

  • NMR : Confirm the presence of the chromene ring (δ 6.5–7.5 ppm for aromatic protons) and hydroxyimino group (δ 8.0–9.0 ppm) .
  • IR Spectroscopy : Identify N–O stretching (930–980 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the stability considerations for handling and storing this compound?

  • Stability Challenges : The hydroxyimino group is prone to oxidation and hydrolysis.
  • Mitigation Strategies :

  • Store under inert gas (N₂/Ar) at –20°C in amber vials .
  • Avoid prolonged exposure to moisture; use anhydrous solvents for reconstitution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodology :

  • Synthesize analogs with modifications to the chromene ring (e.g., halogenation) or carboximidamide substituents .
  • Test in enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) to correlate substituent effects with activity .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with SPR (surface plasmon resonance) .

Q. What experimental approaches resolve contradictions in reported biological activity data for carboximidamide derivatives?

  • Case Example : Discrepancies in antioxidant vs. pro-oxidant effects.

  • Hypothesis Testing :
  • Perform ROS (reactive oxygen species) assays under varying pH and redox conditions .
  • Compare results across cell lines (e.g., HepG2 vs. HEK293) to assess tissue-specific effects .
  • Analytical Validation : Use LC-MS to confirm compound stability during assays .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • In Silico Strategies :

  • Predict logP and solubility via COSMO-RS or SwissADME .
  • Simulate metabolic pathways (e.g., CYP450 metabolism) using MetaCore or similar platforms .
    • Experimental Follow-Up : Validate predictions with in vitro microsomal stability assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-2,2-dimethylchromene-6-carboximidamide
Reactant of Route 2
Reactant of Route 2
N'-hydroxy-2,2-dimethylchromene-6-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.